molecular formula C18H11F6N3S B2648472 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine CAS No. 478030-82-9

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

Cat. No.: B2648472
CAS No.: 478030-82-9
M. Wt: 415.36
InChI Key: ZMRXEPQNUNSIMR-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a pyrimidine derivative characterized by:

  • Position 4: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
  • Position 6: A benzylsulfanyl group substituted with a 3-trifluoromethyl (-CF₃) moiety, influencing steric bulk and electronic properties.

Pyrimidine derivatives are widely explored in medicinal chemistry for kinase inhibition and antimicrobial activity due to their structural versatility . While direct biological data for this compound are unavailable in the provided evidence, analogs with similar substituents (e.g., sulfanyl groups, trifluoromethyl substituents) are reported in pharmacological studies .

Properties

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3S/c19-17(20,21)12-5-3-4-11(8-12)10-28-15-9-14(18(22,23)24)26-16(27-15)13-6-1-2-7-25-13/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRXEPQNUNSIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl groups into the molecule. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and pyrimidine rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

(a) Impact of Sulfanyl vs. Sulfinyl Groups

  • Sulfanyl (-S-): Enhances nucleophilicity and metal-binding capacity.
  • Sulfinyl (-SO-) : Increases oxidative stability and polarity. BETP (MW 406.42) demonstrates improved pharmacokinetic profiles compared to sulfanyl analogs .

(b) Trifluoromethyl Substitution

  • Dual -CF₃ groups (as in the target compound) significantly enhance lipophilicity (clogP ≈ 4.2), favoring blood-brain barrier penetration compared to mono-CF₃ analogs like 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (clogP ≈ 3.5) .

(c) Heterocyclic vs. Aromatic Substituents

  • Pyridinyl at Position 2 (target compound) improves binding affinity to kinases compared to phenyl groups (e.g., 4-[(methylsulfanyl)methyl]-2-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine) due to nitrogen-mediated hydrogen bonding .

(d) Crystallographic Data

  • Analogous pyrimidinones (e.g., 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone) exhibit planar pyrimidine rings with sulfanyl groups in equatorial positions, suggesting conformational rigidity .

Biological Activity

The compound 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a novel pyrimidine derivative characterized by its unique trifluoromethyl and sulfanyl functional groups. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antifungal, insecticidal, and anticancer domains.

  • Molecular Formula : C15H12F6N2S
  • Molecular Weight : 362.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

Recent studies have highlighted the biological activities of trifluoromethyl pyrimidine derivatives, including the compound in focus. The following sections summarize key findings from various research studies.

Antifungal Activity

Research has demonstrated that certain trifluoromethyl pyrimidine derivatives exhibit significant antifungal properties. A study evaluated the antifungal activity of various derivatives against common fungal pathogens:

CompoundPathogenInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100
5vSclerotinia sclerotiorum82.73

These results indicate that some derivatives are as effective as established antifungal agents like tebuconazole, suggesting a promising avenue for agricultural applications .

Insecticidal Activity

The insecticidal efficacy of the compound was tested against several agricultural pests. The results are summarized below:

CompoundPestMortality Rate (%) at 500 µg/mL
5aSpodoptera frugiperda75
5bMythimna separata70

These findings indicate moderate insecticidal activity compared to the positive control, chlorantraniliprole, which underscores the potential for developing new insecticides based on this scaffold .

Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines:

Cell LineIC50 (µg/mL)Comparison to Doxorubicin
PC310Lower
K56212Lower
HeLa8Comparable
A54911Lower

While some derivatives showed promising anticancer activity, they were generally less potent than doxorubicin, a standard chemotherapy agent. Further optimization of the chemical structure may enhance efficacy .

Case Studies

  • Antifungal Study : A recent investigation synthesized a series of trifluoromethyl pyrimidines and tested their antifungal activity against Botrytis cinerea. The study found that specific modifications to the pyrimidine ring significantly enhanced antifungal potency.
  • Insecticidal Evaluation : Another research focused on the insecticidal properties of these compounds against Spodoptera frugiperda. The study employed bioassays to determine mortality rates, revealing that certain derivatives could serve as effective alternatives to conventional pesticides.
  • Cancer Cell Line Testing : A comprehensive study evaluated the cytotoxic effects of various trifluoromethyl pyrimidines on multiple cancer cell lines. Results indicated that while some compounds were effective, their mechanism of action required further elucidation.

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